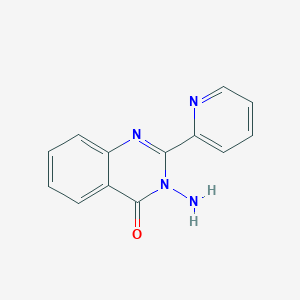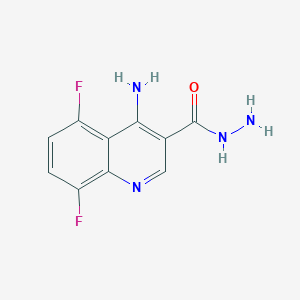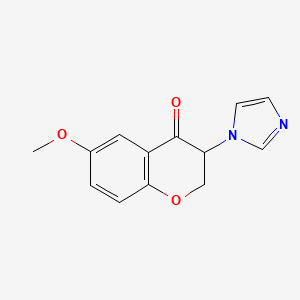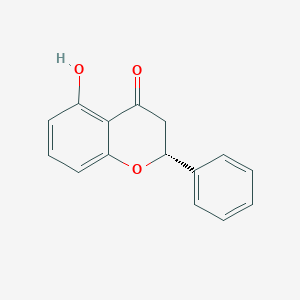
3-Amino-2-(pyridin-2-YL)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(pyridin-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazoline core structure with an amino group at the 3-position and a pyridin-2-yl substituent at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(pyridin-2-yl)quinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with 2-cyanopyridine under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions
3-Amino-2-(pyridin-2-yl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridin-2-yl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while reduction leads to the formation of amines.
科学的研究の応用
3-Amino-2-(pyridin-2-yl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: It has shown promise in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-Amino-2-(pyridin-2-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-Aminoquinazolin-4(3H)-one: Lacks the pyridin-2-yl substituent.
3-Aminoquinazolin-4(3H)-one: Lacks the pyridin-2-yl substituent.
2-(Pyridin-2-yl)quinazolin-4(3H)-one: Lacks the amino group at the 3-position.
Uniqueness
3-Amino-2-(pyridin-2-yl)quinazolin-4(3H)-one is unique due to the presence of both the amino group and the pyridin-2-yl substituent, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
3-amino-2-pyridin-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c14-17-12(11-7-3-4-8-15-11)16-10-6-2-1-5-9(10)13(17)18/h1-8H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKWQXSTQOFUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=N3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol](/img/structure/B11870462.png)



![2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one](/img/structure/B11870475.png)




![Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B11870494.png)



